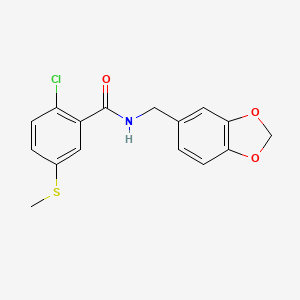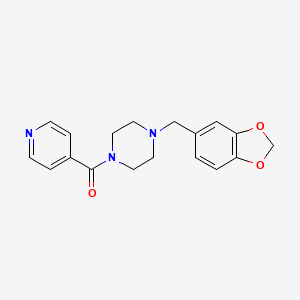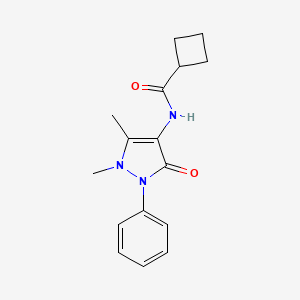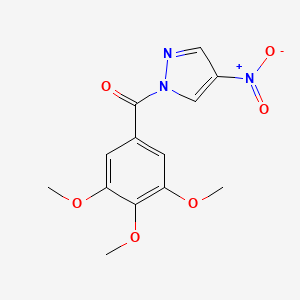
4-(3-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide, commonly known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry and drug discovery. MeOPP is a synthetic compound that can be synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of MeOPP is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. MeOPP has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
MeOPP has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. MeOPP has also been shown to decrease the levels of norepinephrine and acetylcholine in the brain. MeOPP has been shown to have a high affinity for the 5-HT2A receptor and a moderate affinity for the D2 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MeOPP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. MeOPP has been extensively studied for its pharmacological activities, which makes it a useful tool for drug discovery and development. However, MeOPP also has some limitations for lab experiments. It is a synthetic compound that may not accurately represent the pharmacological effects of natural compounds. MeOPP may also have potential side effects that need to be carefully evaluated.
Direcciones Futuras
There are several future directions for the study of MeOPP. One direction is to further investigate the mechanism of action of MeOPP. Another direction is to study the potential use of MeOPP in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, future studies could focus on the optimization of the synthesis method of MeOPP to improve its yield and purity. Finally, future studies could focus on the development of MeOPP derivatives with improved pharmacological activities and reduced potential side effects.
Conclusion:
MeOPP is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry and drug discovery. MeOPP has been extensively studied for its pharmacological activities, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential of MeOPP in the treatment of neurological disorders and to optimize its synthesis method.
Métodos De Síntesis
MeOPP can be synthesized using various methods. One of the most common methods involves the reaction of 3-methoxybenzylamine with N-phenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with a carboxylic acid such as acetic acid to obtain MeOPP.
Aplicaciones Científicas De Investigación
MeOPP has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been shown to exhibit various pharmacological activities such as antidepressant, anxiolytic, and antipsychotic effects. MeOPP has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
4-(3-methoxyphenyl)-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-17-9-5-8-16(14-17)20-10-12-21(13-11-20)18(22)19-15-6-3-2-4-7-15/h2-9,14H,10-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRVAWJAEPERNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-N-[4-(propionylamino)phenyl]-2-furamide](/img/structure/B5739098.png)

![3-[2-oxo-2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5739110.png)
![6-(4-bromo-2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5739116.png)




![2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5739149.png)


![6-bromo-2-(4-ethoxyphenyl)-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5739170.png)